molecular formula C9H8F2O2 B1440502 4-Ethoxy-3,5-difluorobenzaldehyde CAS No. 883536-06-9

4-Ethoxy-3,5-difluorobenzaldehyde

Cat. No.: B1440502
CAS No.: 883536-06-9
M. Wt: 186.15 g/mol
InChI Key: IOKIEIKNSQIONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O2. It is a member of the benzaldehyde family, characterized by the presence of an ethoxy group and two fluorine atoms on the benzene ring. This compound is typically a colorless to pale yellow solid with a distinct odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3,5-difluorobenzaldehyde can be synthesized through various methods. One common approach involves the ethoxylation of 3,5-difluorobenzaldehyde. The reaction typically requires an ethylating agent such as diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. The final product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-3,5-difluorobenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 4-ethoxy-3,5-difluorobenzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery .

Properties

IUPAC Name

4-ethoxy-3,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKIEIKNSQIONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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